

Methallyl cyanide chemical properties and structure

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Compound of Interest

Compound Name: Methallyl cyanide

Cat. No.: B1617766

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An In-depth Technical Guide to **Methallyl Cyanide**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

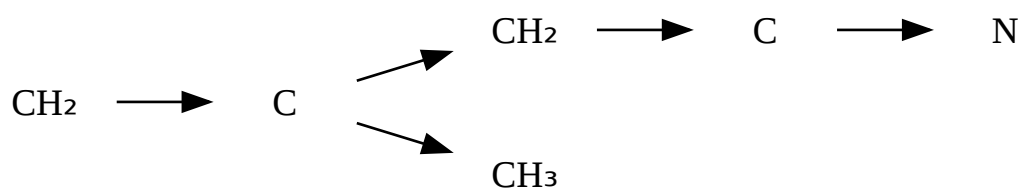
Abstract

Methallyl cyanide, systematically known as 3-methyl-3-butenenitrile, is a versatile organic nitrile with applications as a building block in chemical synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and detailed experimental protocols for its synthesis and purification. Safety considerations and typical analytical workflows for quality control are also discussed.

Chemical Structure and Identification

Methallyl cyanide is an unsaturated aliphatic nitrile characterized by a vinyl group attached to a carbon bearing a methyl group and a cyanomethyl group.

Molecular Structure:



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Caption: 2D Chemical Structure of **Methallyl Cyanide**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-Methyl-3-butenenitrile
Synonyms	Methallyl cyanide, 3-Methyl-3-butenonitrile, 3-Methylbut-3-enenitrile
CAS Number	4786-19-0[1][2][3]
Molecular Formula	C ₅ H ₇ N[2][3][4][5]
Molecular Weight	81.12 g/mol [4][5]
InChI	InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3[1][2][3]
InChIKey	OIQDAVBXDLGCID-UHFFFAOYSA-N[1][2][3]
SMILES	CC(=C)CC#N

Physicochemical Properties

This section summarizes the key physical and chemical properties of **methallyl cyanide**.

Table 2: Physicochemical Data

Property	Value
Physical State	Liquid
Appearance	Clear yellow liquid[5]
Boiling Point	124 °C[6][7]
Melting Point	Not available
Density	0.82 g/cm ³ [6][7]
Solubility	Slightly soluble in water.[6][7] Miscible with many organic solvents.
Vapor Pressure	17.5 mmHg at 25°C[6]
Refractive Index	1.4070 to 1.4110[6][7]
Flash Point	15 °C[6][7]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **methallyl cyanide**.

Table 3: Spectroscopic Data

Spectrum Type	Key Peaks and Features
^1H NMR	Spectral data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the nitrile, and two singlets for the vinyl protons.
^{13}C NMR	Data available on PubChem, acquired on a Bruker WH-360.[4] Specific peak assignments require further analysis. Expected signals include those for the nitrile carbon, quaternary vinyl carbon, terminal vinyl carbon, methyl carbon, and methylene carbon.
Infrared (IR)	A gas-phase IR spectrum is available from the NIST WebBook.[2] Key characteristic peaks would include: $\text{C}\equiv\text{N}$ stretch ($\sim 2250\text{ cm}^{-1}$), $\text{C}=\text{C}$ stretch ($\sim 1650\text{ cm}^{-1}$), and C-H stretches for sp^2 and sp^3 hybridized carbons.
Mass Spectrometry (MS)	Electron ionization mass spectra are available from the NIST WebBook and PubChem.[1][4] The molecular ion peak (M^+) would be observed at $m/z = 81$. Fragmentation patterns would involve the loss of methyl and cyanide groups.

Experimental Protocols

Synthesis of Methallyl Cyanide

The following is a representative procedure for the synthesis of **methallyl cyanide** via nucleophilic substitution, adapted from the synthesis of related alkyl nitriles.

Reaction:

Methallyl Chloride + Sodium Cyanide \rightarrow **Methallyl Cyanide** + Sodium Chloride

Materials:

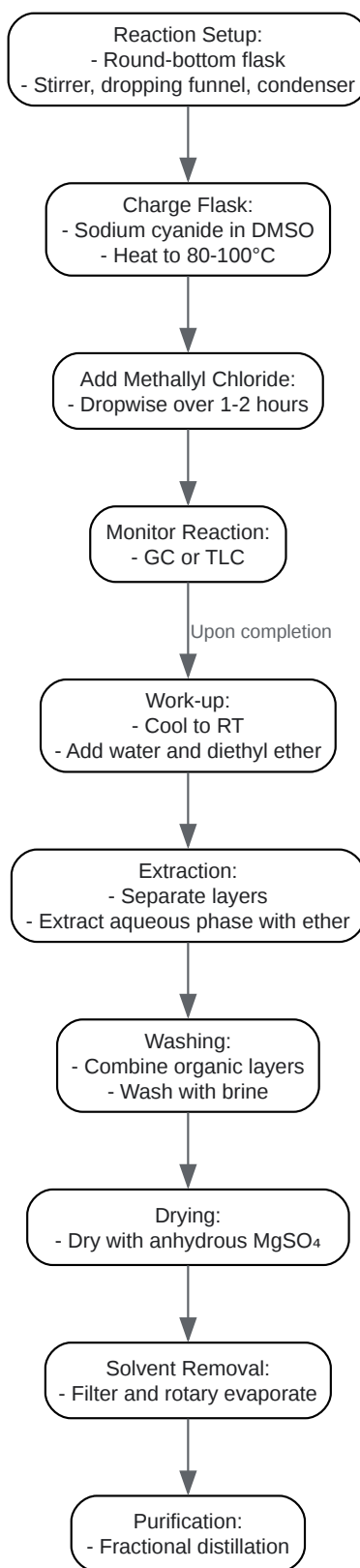
- Methallyl chloride
- Sodium cyanide (Caution: Highly Toxic)
- Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Reagent Addition:** Charge the flask with a solution of sodium cyanide in DMSO. Heat the mixture to a moderate temperature (e.g., 80-100 °C).
- **Addition of Methallyl Chloride:** Add methallyl chloride dropwise from the dropping funnel to the heated cyanide solution over a period of 1-2 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- **Extraction:** Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.
- **Washing:** Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.

- Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
- Purification: Purify the crude **methallyl cyanide** by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:



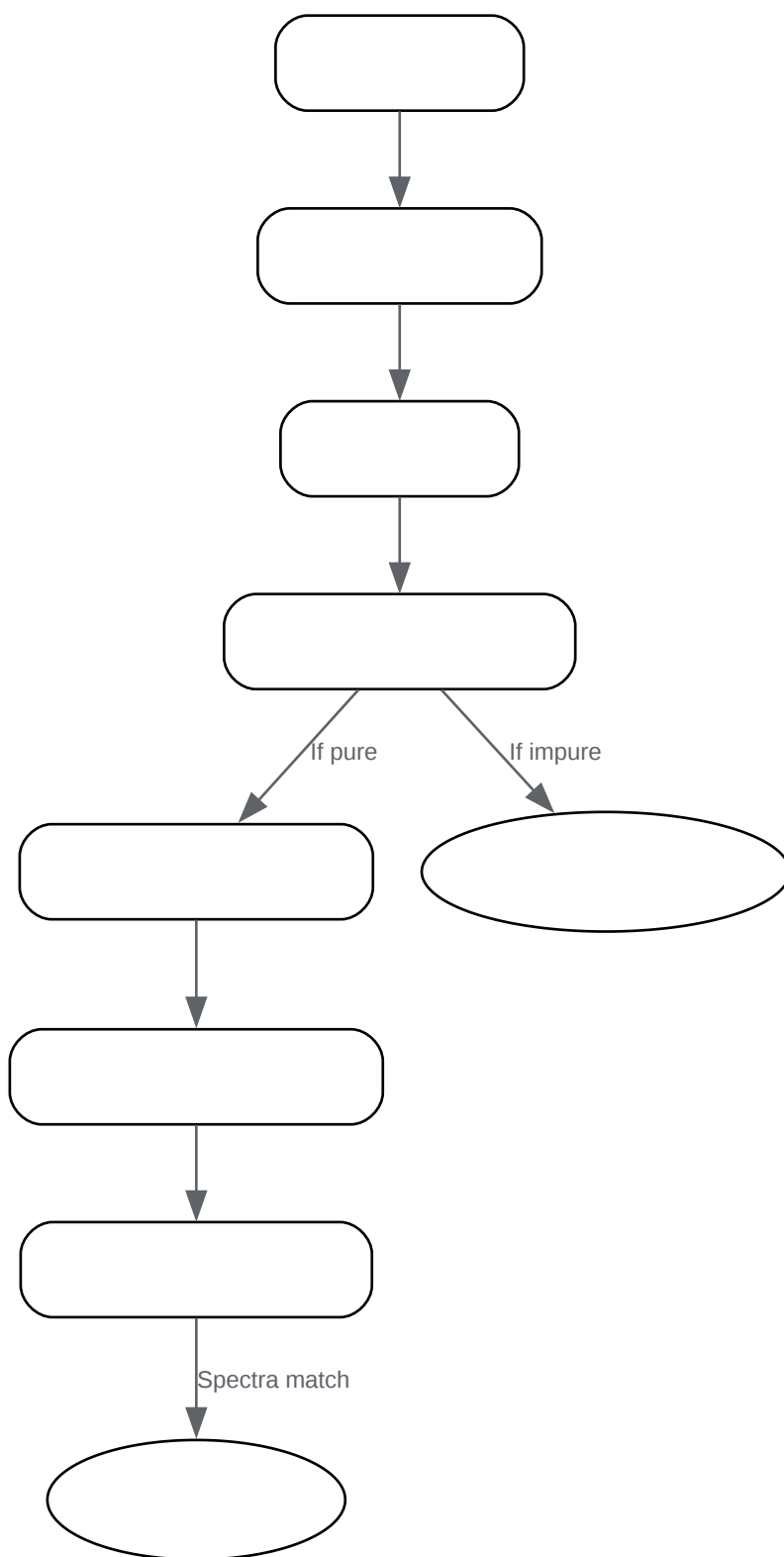
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Caption: General workflow for the synthesis of **methallyl cyanide**.

Quality Control and Analysis

A typical workflow for ensuring the purity and identity of the synthesized **methallyl cyanide** is outlined below.

Diagram of Analytical Workflow:



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